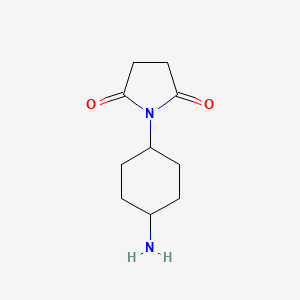

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H16N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h7-8H,1-6,11H2 |

InChI Key |

UUAVRGLQKJPXNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CCC2=O |

Origin of Product |

United States |

Advanced Molecular Design and Structural Modification Strategies for 1 4 Aminocyclohexyl Pyrrolidine 2,5 Dione

N1-Position Derivatization of the Pyrrolidine-2,5-dione Ring

The nitrogen atom of the pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring, is a primary site for chemical modification. Derivatization at this N1-position is a common strategy to alter the electronic and steric properties of the molecule, which can significantly influence its biological activity. researchgate.netnih.gov The synthesis of N-substituted pyrrolidine-2,5-dione derivatives can be achieved through various chemical reactions, often starting from the corresponding anhydride (B1165640). researchgate.net

One of the most direct methods for N1-derivatization involves the reaction of the primary amino group of a precursor with succinic anhydride or its derivatives, leading to the formation of the succinimide ring. Conversely, if the 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione structure is already formed, the amino group on the cyclohexyl ring is typically protected before any modification is attempted at the succinimide nitrogen, although this is less common due to the reactivity of the amino group.

Table 1: Examples of N1-Position Derivatization Strategies

| Precursor | Reagent | Resulting Moiety | Purpose of Modification | Reference |

|---|---|---|---|---|

| Primary Amine | Succinic Anhydride | N-Substituted Succinimide | Core scaffold synthesis | researchgate.net |

| N-Substituted Maleimide | Michael Donors (e.g., Ketones) | N-Substituted Pyrrolidine-2,5-dione | Introduction of diverse side chains | ebi.ac.uk |

Chemical Modifications on the Cyclohexyl Moiety and its Amino Functionality

The cyclohexyl ring and its associated amino group are key components that offer significant opportunities for structural diversification. The cyclohexyl moiety provides a rigid, three-dimensional scaffold that can influence the spatial orientation of the functional groups, which is crucial for precise interactions with biological targets. nih.gov

Cyclohexyl Ring Modifications: In drug design, cycloalkyl groups are often used to fill hydrophobic pockets in receptor binding sites and to introduce conformational rigidity. nih.gov Chemical modifications of the cyclohexyl ring itself primarily involve hydroxylation. The metabolic hydroxylation of cyclohexyl rings is a known pathway for several drugs. For example, the antidiabetic drug glibenclamide, which contains a cyclohexyl group, is metabolized via hydroxylation to 3-cis and 4-trans isomers, which alters its biological activity. nih.gov This metabolic process can be mimicked synthetically to create derivatives with potentially altered solubility and binding characteristics. Introducing hydroxyl or other polar groups can improve water solubility, a key challenge in drug development. researchgate.net

Amino Functionality Modifications: The primary amino group on the cyclohexyl ring is a highly versatile functional handle for a wide range of chemical transformations. Its basic nature allows for salt formation, which can be used to improve solubility and crystallinity. Furthermore, the amino group can be readily acylated, alkylated, or converted into other functional groups to fine-tune the molecule's properties.

Acylation: Reaction with acid chlorides or anhydrides yields amides. This transformation neutralizes the basicity of the amino group and introduces a variety of substituents that can form additional hydrogen bonds or hydrophobic interactions with a target protein.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are stable and can act as hydrogen bond donors and acceptors.

Alkylation: Reductive amination or direct alkylation can introduce small alkyl groups, modifying the steric bulk and basicity of the nitrogen atom.

These modifications are fundamental in medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 2: Modification Strategies for the Aminocyclohexyl Moiety

| Target | Modification Type | Reagent Example | Resulting Group | Impact on Properties | Reference |

|---|---|---|---|---|---|

| Cyclohexyl Ring | Hydroxylation | Oxidizing Agents | Hydroxyl (-OH) | Increased polarity, altered binding | nih.gov |

| Amino Group | Acylation | Acetyl Chloride | Amide (-NHCOR) | Neutralized basicity, H-bonding potential | researchgate.net |

| Amino Group | Sulfonylation | Tosyl Chloride | Sulfonamide (-NHSO₂R) | H-bonding potential, metabolic stability | researchgate.net |

Substituent Effects at C3 and C4 Positions of the Pyrrolidine-2,5-dione Core

Introducing substituents at the C3 and C4 positions of the pyrrolidine-2,5-dione ring is a powerful strategy to modulate the electronic environment and steric profile of the core structure. These modifications can directly impact the molecule's interaction with biological targets. nih.gov The synthesis of such derivatives often starts with substituted maleic anhydrides or involves reactions on the pre-formed succinimide ring.

Research has shown that the biological activity of pyrrolidine-2,5-dione derivatives can be highly dependent on the nature of the substituents at these positions. nih.gov For example, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones from 3,4-dichloro-1H-pyrrole-2,5-diones has been explored to develop potential tyrosine kinase inhibitors. nih.gov The presence of the chloro and amino groups at these positions was found to be critical for the observed biological activity, and even slight modifications to the side groups attached to the C4-amino function significantly impacted their effects. nih.gov

The introduction of acyl or aroyl groups at the C4-position has also been reported, leading to compounds with antibacterial and antifungal activities. beilstein-journals.org The stereochemistry of these substituents is also a critical factor, as it can lead to different diastereomers with distinct biological profiles. The ability to introduce a wide range of functional groups at these positions allows for extensive SAR studies to optimize activity. google.com

Table 3: Effect of C3/C4 Substituents on Pyrrolidine-2,5-dione Derivatives

| Position(s) | Substituent(s) | Synthetic Precursor | Observed Impact | Reference |

|---|---|---|---|---|

| C3, C4 | Dichloro | 3,4-dichloro-1H-pyrrole-2,5-dione | Precursor for further substitution | nih.gov |

| C3-Chloro, C4-Amino | Chloro, Amino | 3,4-dichloro-1H-pyrrole-2,5-dione | Potential tyrosine kinase inhibition | nih.gov |

| C4 | Acyl/Aroyl groups | Esters of acyl/aroylpyruvic acid | Antibacterial and antifungal activity | beilstein-journals.org |

Integration of the this compound Motif into Hybrid Molecular Architectures

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural moieties with different biological functions) into a single molecule. biomedres.us This approach aims to create multi-target agents that can modulate multiple biological pathways simultaneously, potentially leading to enhanced efficacy or a reduction in drug resistance. The this compound motif is an excellent candidate for inclusion in such hybrid architectures due to its versatile chemical handles. bohrium.comresearchgate.net

The amino group on the cyclohexyl ring or the imide nitrogen can serve as attachment points to link the core scaffold to other biologically active molecules. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been synthesized and evaluated for their anticancer efficacy. researchgate.net In these hybrids, the pyrrolidine-2,5-dione moiety is connected to a pyrazoline ring system, another heterocycle known for its diverse pharmacological activities. This combination resulted in compounds with significant cytotoxic effects against cancer cell lines. researchgate.net

Another approach involves fusing the pyrrolidine-2,5-dione ring at its C3 and C4 positions to other cyclic systems, such as a dibenzobarrelene backbone. researchgate.net While the primary focus of such work may be fundamental synthesis, it demonstrates the feasibility of creating rigid, complex structures incorporating the succinimide core, with the expectation of generating novel biological activities. researchgate.net The design of these hybrid molecules allows chemists to combine the beneficial properties of different pharmacophores to address complex diseases with a single chemical entity. biomedres.us

Table 4: Examples of Hybrid Molecules Incorporating the Pyrrolidine-2,5-dione Motif

| Hybrid Structure Type | Linked Pharmacophore | Linkage Point | Target/Observed Activity | Reference |

|---|---|---|---|---|

| Pyrazoline-Succinimide Hybrid | Pyrazoline | N1 of succinimide via an oxoethyl linker | Anticancer | researchgate.net |

| Fused Dibenzobarrelene-Succinimide | Dibenzobarrelene | C3-C4 of succinimide ring | Antimicrobial | researchgate.net |

| Quinazolinone-Succinimide Hybrid | Quinazolinone | N-position of quinazolinone | General synthesis | researchgate.net |

Mechanistic Elucidation of Biological Activities Associated with Pyrrolidine 2,5 Dione Derivatives

Enzymatic Inhibition Pathways

The pyrrolidine-2,5-dione structure has been identified as a critical pharmacophore in the design of inhibitors for several key enzyme families. The following sections detail the mechanisms by which these derivatives modulate specific enzymatic pathways.

Steroidogenic Enzyme Modulation

Pyrrolidine-2,5-dione derivatives have been investigated for their ability to inhibit enzymes crucial to steroid biosynthesis, a key strategy in targeting hormone-dependent cancers.

Aromatase: Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens. Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron of the enzyme. Molecular modeling studies of non-steroidal 1-substituted-3-[2'(4"-aminophenyl) alkyl] pyrrolidine-2,5-dione based reversible inhibitors suggest that the phenylamine nitrogen lone pair electrons initiate binding with the Fe3+ of the heme group. smolecule.com These "larger" inhibitors are thought to preferentially occupy the region of the active site that normally binds the C(17)=O group of the natural substrate, androstenedione. smolecule.com In contrast, smaller inhibitors like Aminoglutethimide tend to utilize the C(3)=O binding region of the active site. smolecule.com Studies on compounds such as 1-pentyl-3-(4-aminophenyl)pyrrolidine-2,5-dione have demonstrated potent aromatase inhibition.

Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1): This enzyme plays a dual role in steroidogenesis, catalyzing both the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170) and the subsequent cleavage of the C17-20 bond to produce androgen precursors. Inhibition of this enzyme is a therapeutic approach for prostate cancer. While specific studies on 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione are not available, the development of both steroidal and non-steroidal inhibitors targeting CYP17A1 is an active area of research. For instance, the drug abiraterone (B193195) acetate (B1210297) is a potent inhibitor of this enzyme.

Cholesterol Side Chain Cleavage Enzyme (P450scc): This mitochondrial enzyme catalyzes the initial, rate-limiting step in steroidogenesis: the conversion of cholesterol to pregnenolone. Inhibition of P450scc can be achieved by various molecules, including aminoglutethimide. Although direct inhibition by this compound has not been documented, the structural similarities to other P450 inhibitors suggest potential for interaction.

Aminoglycoside Modifying Enzyme Inhibition (e.g., AAC(6')-Ib)

Bacterial resistance to aminoglycoside antibiotics is often mediated by aminoglycoside modifying enzymes (AMEs), such as aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6')-Ib). This enzyme is a prevalent cause of resistance to amikacin (B45834) in Gram-negative bacteria. The development of AME inhibitors is a strategy to restore the efficacy of these antibiotics.

Research has identified inhibitors with a pyrrolidine (B122466) pentamine scaffold. Structure-activity relationship (SAR) studies on these derivatives have revealed key insights into their inhibitory mechanism. For instance, aromatic functionalities at certain positions of the pyrrolidine scaffold are crucial for activity. Molecular docking studies suggest these compounds bind within the kanamycin (B1662678) C binding cavity of the enzyme. The interaction is stabilized by hydrogen bonds; for example, a hydroxyl group on the scaffold can form a hydrogen bond with the Asp179 residue of the protein. The stereochemistry at several positions on the pyrrolidine ring also significantly influences the inhibitory potency.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. Consequently, IDO1 is a significant target for cancer immunotherapy. While specific inhibitors based on the this compound scaffold have not been detailed in the reviewed literature, the general strategy for IDO1 inhibition involves small molecules that interact with the heme group in the active site.

Inducible Nitric Oxide Synthase (iNOS) Interaction

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in various inflammatory conditions. Therefore, inhibitors of iNOS are of therapeutic interest. Research into iNOS inhibitors has explored various chemical scaffolds. For example, certain 4-(1-methylamino)ethylidenepyrrolidine-2,3-diones have shown inhibitory activity against NO production. Molecular docking analyses of these compounds suggest they act as ligands for iNOS, forming hydrogen bonds with residues such as Cys200 and Ser242. The presence and position of electron-withdrawing groups on the phenyl ring attached to the pyrrolidine-2,3-dione (B1313883) core can enhance inhibitory activity by optimizing these interactions.

Kinase (e.g., PI3K, SYK, FLT3) Inhibitory Mechanisms

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. While direct evidence for this compound as a kinase inhibitor is not available, the pyrrolidine scaffold is present in some kinase inhibitors. For example, spleen tyrosine kinase (SYK) is a key mediator in B-cell receptor signaling, and its inhibition can affect downstream pathways like the PI3K/AKT pathway. This modulation can impact cell survival and cholesterol biosynthesis in certain types of lymphomas. The development of small molecule inhibitors targeting these kinases is a major focus of drug discovery.

Receptor-Ligand Interactions

The pyrrolidine scaffold is also a component of ligands designed to interact with various cell surface and intracellular receptors. The specific substitutions on the pyrrolidine ring dictate the affinity and selectivity for these receptors. For example, derivatives of 1,3,4-trisubstituted pyrrolidines have been developed as antagonists for the CCR5 receptor, a co-receptor for HIV entry. The binding affinity and antiviral activity of these compounds are influenced by the nature of the side chains attached to the pyrrolidine ring. While specific receptor binding data for this compound is not extensively published, computational and in vitro binding assays are standard methods to evaluate the interaction of such compounds with a wide array of biological receptors.

Neurotransmitter Receptor Binding (e.g., GABA-A Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast inhibitory neurotransmission. nih.gov Its modulation is a key mechanism for many therapeutic agents, particularly those with anticonvulsant, anxiolytic, and sedative properties. nih.gov While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyrrolidine-2,5-dione derivatives has been investigated for its effects on GABAergic systems.

A number of pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant activities. nih.gov This activity is often associated with the modulation of GABA-A receptors. For instance, certain 1,3-disubstituted pyrrolidine-2,5-diones have demonstrated efficacy in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting an ability to prevent seizure spread and lower seizure threshold. nih.gov The mechanism of action for some of these compounds is thought to involve the potentiation of GABA-A receptor function. nih.gov

Furthermore, the structural features of the pyrrolidine-2,5-dione core are considered important for interaction with the GABA-A receptor complex. The spatial arrangement of substituents on the pyrrolidine ring can influence binding affinity and modulatory effects. nih.gov The investigation of various analogs allows for the exploration of structure-activity relationships (SAR), which can elucidate the key molecular features required for potent GABA-A receptor modulation. nih.govnih.gov

Table 1: Anticonvulsant Activity of Select Pyrrolidine-2,5-dione Derivatives in Preclinical Models Note: This table presents data for related compounds to illustrate the potential activity of the chemical class, as direct data for this compound is not available in the cited literature.

| Compound Type | Preclinical Model | Observed Effect | Reference |

| 1,3-disubstituted pyrrolidine-2,5-diones | Maximal Electroshock (MES) Test | Anticonvulsant Activity | nih.gov |

| 1,3-disubstituted pyrrolidine-2,5-diones | Subcutaneous Pentylenetetrazole (scPTZ) Test | Anticonvulsant Activity | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | 6 Hz Seizure Model | Potent protection | nih.gov |

Melanocortin Receptor Agonism

The melanocortin receptors (MCRs) are a family of G protein-coupled receptors that play significant roles in various physiological processes, including energy homeostasis, pigmentation, and inflammation. nih.govnih.gov Of particular interest is the melanocortin-4 receptor (MC4R), which is a key regulator of appetite and energy expenditure.

Research has demonstrated that certain pyrrolidine derivatives can act as potent agonists of the human melanocortin-4 receptor. nih.govnih.gov For example, a series of pyrrolidine derivatives were synthesized and shown to have high binding affinity and agonist potency at the MC4R. nih.gov In one study, a specific derivative exhibited an EC50 of 6.9 nM with 100% intrinsic activity compared to the endogenous ligand α-MSH. nih.gov

The discovery of pyrrolidine-based MC4R agonists highlights the potential of this chemical scaffold in the design of agents targeting melanocortin pathways. The stereochemistry of the pyrrolidine ring and its substituents has been shown to be critical for activity, with different diastereoisomers capable of acting as either agonists or antagonists. nih.gov While specific data on this compound is not present in the reviewed literature, the established activity of related pyrrolidine structures suggests that this compound could potentially interact with melanocortin receptors.

Table 2: Melanocortin-4 Receptor (MC4R) Activity of Select Pyrrolidine Derivatives Note: This table presents data for related compounds to illustrate the potential activity of the chemical class, as direct data for this compound is not available in the cited literature.

| Compound | Binding Affinity (Ki, nM) | Agonist Potency (EC50, nM) | Reference |

| Pyrrolidine derivative 28c | 13 | 6.9 | nih.gov |

| (3S,4R)-trans-4-phenylpyrrolidine-3-carboxamide 20f-1 | 11 | 24 | nih.gov |

Neuropeptide Y (NPY) Receptor Antagonism

Neuropeptide Y (NPY) receptors are a family of G protein-coupled receptors involved in a wide array of physiological functions, including the regulation of food intake, anxiety, and circadian rhythms. tocris.comembopress.org The development of antagonists for NPY receptors is an area of interest for potential therapeutic interventions in conditions such as obesity and mood disorders. embopress.orgnih.gov

Currently, there is a lack of publicly available scientific literature that specifically investigates the interaction of this compound or closely related pyrrolidine-2,5-dione derivatives with Neuropeptide Y receptors. While the pyrrolidine scaffold is versatile, the existing research on NPY receptor antagonists has focused on other chemical structures. nih.gov Therefore, the potential for this compound to act as an NPY receptor antagonist remains to be elucidated through future research.

Cellular Pathway Perturbations

The pyrrolidine-2,5-dione core is a versatile scaffold that has been incorporated into molecules designed to perturb various cellular pathways, leading to a diverse range of biological activities. ebi.ac.ukbohrium.comresearchgate.net These activities include anti-inflammatory, antimicrobial, and anticancer effects, often stemming from the inhibition of key enzymes or the modulation of signaling cascades. nih.govebi.ac.ukresearchgate.net

Derivatives of pyrrolidine-2,5-dione have been shown to exhibit anti-inflammatory properties through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.ukresearchgate.net By targeting these enzymes, these compounds can interfere with the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. ebi.ac.uk Some derivatives have demonstrated selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory agents with a potentially improved safety profile. ebi.ac.uk

In the context of cancer, certain pyrrolidine-2,5-dione hybrids have exhibited cytotoxic effects against various cancer cell lines. researchgate.net The proposed mechanisms can involve the inhibition of critical cellular targets, leading to the disruption of cancer cell growth and proliferation. Furthermore, some succinimide (B58015) derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative disorders. nih.gov The broad spectrum of biological activities reported for this class of compounds underscores the potential for this compound to perturb various cellular pathways, although specific studies are required to confirm these activities.

Table 3: Reported Biological Activities and Cellular Targets of Pyrrolidine-2,5-dione Derivatives Note: This table presents data for related compounds to illustrate the potential activities of the chemical class, as direct data for this compound is not available in the cited literature.

| Biological Activity | Cellular Target/Pathway | Reference |

| Anti-inflammatory | Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition | ebi.ac.ukresearchgate.net |

| Anticancer | Cytotoxicity in cancer cell lines (e.g., MCF7, HT29) | researchgate.net |

| Anticholinesterase | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | nih.gov |

| Antimicrobial | Inhibition of bacterial growth | bohrium.comresearchgate.net |

Preclinical Pharmacological Evaluation of 1 4 Aminocyclohexyl Pyrrolidine 2,5 Dione and Analogues

In Vitro Assays for Biological Activity

In vitro assays are fundamental in the initial screening of compounds, providing insights into their mechanisms of action at a cellular and molecular level. These assays are conducted in a controlled environment outside of a living organism and are essential for identifying promising candidates for further preclinical development. walshmedicalmedia.com

Derivatives of pyrrolidine-2,5-dione have been extensively investigated for their anticonvulsant properties. nih.gov The application of multifunctional ligands is an emerging strategy in the development of treatments for diseases with complex pathologies like epilepsy. nih.gov Hybrid compounds based on the pyrrolidine-2,5-dione framework have been designed to create more effective antiepileptic drugs (AEDs). nih.gov These hybrid molecules often incorporate chemical moieties from clinically used AEDs such as ethosuximide, levetiracetam (B1674943), and lacosamide (B1674222). nih.gov In vitro studies, including ligand binding assays, have suggested that the anticonvulsant action of these compounds may be mediated through their influence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Research on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides has identified compounds with significant anticonvulsant properties. mdpi.com The introduction of an amine group into the pyrrolidine-2,5-dione ring has been a strategy to improve water solubility, which is beneficial for potential intravenous formulations used in conditions like status epilepticus. mdpi.com

| Compound/Analogue | Assay Type | Key Findings | Reference |

| Pyrrolidine-2,5-dione hybrid compounds | Ligand binding studies | Influence on neuronal voltage-sensitive sodium and L-type calcium channels. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | In vitro ion channel binding assays | Inhibition of peripheral and central sodium and calcium currents. | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | In vitro ion channel binding assays | Interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. | mdpi.com |

The neuroprotective potential of pyrrolidine-2,5-dione analogues has been explored in various cellular models of neurotoxicity. For instance, in vitro studies on neuroblastoma SH-SY5Y cells have shown that certain (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives can have a favorable effect on cell viability. mdpi.com

In studies of neurotoxicity induced by agents like paraquat (B189505) and 6-hydroxydopamine in Neuro-2a neuroblastoma cells, other classes of compounds, such as 1,4-naphthoquinones, have demonstrated neuroprotective effects. mdpi.comnih.gov These effects are associated with the suppression of oxidative stress, reduction of reactive oxygen species and nitric oxide formation, and normalization of mitochondrial function. mdpi.comnih.gov While not directly involving 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione, these studies highlight the types of assays used to evaluate neuroprotection.

| Compound Class | Cell Line | Neurotoxin Model | Key Protective Mechanisms | Reference |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives | SH-SY5Y neuroblastoma | Not specified | Favorable induction of cell viability. | mdpi.com |

| 1,4-Naphthoquinones | Neuro-2a neuroblastoma | Paraquat, 6-hydroxydopamine | Suppression of oxidative stress, normalization of mitochondrial function. | mdpi.comnih.gov |

The pyrrolidine (B122466) scaffold is a component of compounds that exhibit antitumor activities. researchgate.net A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The in vitro viability inhibitory effects were assessed using the MTT assay. mdpi.com This study found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure enhanced the anticancer activity. mdpi.com

Another study on cyclohexa-2,5-diene-1,4-dione-based compounds demonstrated that substitution with an n-hexyl chain significantly enhanced cytotoxic activity against various human tumor cell lines. nih.govresearchgate.net One of the most promising compounds from this series was shown to induce apoptosis in the human melanoma M14 cell line. nih.govresearchgate.net

| Compound Series | Cell Line(s) | Assay | Key Findings | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (human lung epithelial) | MTT assay | Incorporation of specific azole rings enhances anticancer activity. | mdpi.com |

| Cyclohexa-2,5-diene-1,4-dione derivatives | Various human tumor cell lines, M14 (melanoma) | MTT assay, Apoptosis analysis | N-hexyl chain substitution enhances cytotoxicity; induction of apoptosis. | nih.govresearchgate.net |

| Hydroxylated xanthones | HeLa, WiDr | In vitro anticancer investigation | 1,3-dihydroxyxanthone showed the strongest anticancer activity. | japsonline.com |

| Vaccinium macrocarpon extract | KB (oral cancer), L929 (normal fibroblast) | MTT cytotoxicity assay | Satisfactory antiproliferative effect on KB cells with limited cytotoxicity to normal cells. | nih.gov |

Pyrrolidine derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and antimalarial effects. researchgate.net However, specific in vitro data on the antimicrobial and antiparasitic efficacy of this compound was not prominently available in the reviewed literature. The general class of pyrrolidines has been recognized for these properties, suggesting that this could be a potential area for future investigation for this specific compound and its analogues.

N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. nih.gov The anti-inflammatory potential of these compounds was determined using various in vitro assays, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition, as well as albumin denaturation and anti-protease assays. researchgate.netnih.gov A series of these compounds showed inhibitory activity in the low micromolar to submicromolar ranges and demonstrated selectivity for COX-2. researchgate.netnih.gov

| Compound Series | In Vitro Assay | Key Findings | Reference |

| N-substituted pyrrolidine-2,5-dione derivatives | COX-1, COX-2, 5-LOX inhibition, Albumin denaturation, Anti-protease | Inhibition in low micromolar to submicromolar ranges with COX-2 selectivity. | researchgate.netnih.gov |

In Vivo Efficacy Studies in Established Animal Models

In vivo efficacy studies are a crucial step in preclinical evaluation, providing data on a compound's biological activity within a living organism. probiocdmo.com These studies are essential for validating in vitro findings and for screening potential clinical candidates. probiocdmo.compharmaron.com

While specific in vivo efficacy data for this compound was not found, studies on related pyrrolidine-2,5-dione derivatives provide insights into the potential in vivo activities. For example, hybrid anticonvulsants based on the pyrrolidine-2,5-dione scaffold were effective in the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-Hertz (6 Hz) model in mice. nih.gov These compounds showed a broader spectrum of protection and more potent efficacy than some established AEDs. nih.gov

Similarly, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models in mice. mdpi.com One compound, in particular, was also effective in a model of drug-resistant epilepsy. mdpi.com

In the context of anti-inflammatory activity, selected N-substituted pyrrolidine-2,5-dione derivatives underwent in vivo investigations using the carrageenan-induced paw edema test. nih.gov The possible mode of action was explored by examining interactions with various inflammatory mediators. nih.gov

| Compound Series/Analogue | Animal Model | Key Efficacy Findings | Reference |

| Pyrrolidine-2,5-dione hybrid anticonvulsants | Mouse models of epilepsy (MES, scPTZ, 6 Hz) | Broad-spectrum protection and potent efficacy. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mouse models of epilepsy (MES, scPTZ, 6 Hz) | Broad-spectrum anticonvulsant activity. | mdpi.com |

| N-substituted pyrrolidine-2,5-dione derivatives | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory activity. | nih.gov |

| Thiazolidin-4-one substituted thiazoles | Mouse models of epilepsy (MES, scPTZ) | Varying degrees of antiepileptic potency. | biointerfaceresearch.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse models of epilepsy (MES, 6 Hz) | More beneficial ED50 and protective index values than valproic acid. | mdpi.com |

Anticonvulsant Assessment in Rodent Seizure Models (e.g., Maximal Electroshock Seizure, Subcutaneous Pentylenetetrazole)

The anticonvulsant properties of pyrrolidine-2,5-dione derivatives have been extensively studied, drawing inspiration from the clinically used anti-epileptic drug (AED) ethosuximide, which features this core structure. nih.gov Preclinical screening of novel analogues is predominantly conducted using rodent models of induced seizures, primarily the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES model is considered a representation of generalized tonic-clonic seizures, and drugs effective in this test are known to prevent seizure spread. mdpi.com The scPTZ test, a chemical-induced seizure model, is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures. nih.govnih.gov

Research has shown that structural modifications at both the nitrogen atom and position 3 of the pyrrolidine-2,5-dione ring significantly influence anticonvulsant activity. nih.gov For instance, studies on hybrid compounds merging the succinimide (B58015) scaffold with fragments of other AEDs like levetiracetam or lacosamide have yielded derivatives with broad-spectrum activity. mdpi.comresearchgate.net In one study, a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides demonstrated potent efficacy. Compound 30 from this series showed a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz psychomotor seizure model. mdpi.com Another investigation into 3-substituted pyrrolidine-2,5-diones revealed that compounds with a dimethylamino moiety at this position exhibited potent anticonvulsant properties. mdpi.com For example, compound 14 in this series was effective in the MES, scPTZ, and 6 Hz models, with ED₅₀ values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively. mdpi.com

Further structure-activity relationship (SAR) analysis has indicated that derivatives with a 3-benzhydryl or 3-isopropyl group on the pyrrolidine-2,5-dione ring show favorable protection in the scPTZ test, while 3-methyl and unsubstituted analogues are more active in the MES test. nih.gov The nature of the N-substituent is also critical; derivatives with a 3,4-dichlorophenylpiperazine moiety have shown activity in both MES and scPTZ tests. nih.gov

| Compound Analogue | Seizure Model | Efficacy (ED₅₀ mg/kg, i.p.) | Reference |

|---|---|---|---|

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES (mice) | 68.30 | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (30) | MES (mice) | 45.6 | mdpi.com |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (30) | 6 Hz (32 mA) (mice) | 39.5 | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide hydrochloride (14) | MES (mice) | 49.6 | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide hydrochloride (14) | scPTZ (mice) | 67.4 | mdpi.com |

Evaluation of Neuroprotective Effects in Relevant Animal Models

The evaluation of neuroprotective effects is a critical component of preclinical assessment for CNS-active compounds, as neurodegeneration is a common comorbidity or consequence of conditions like epilepsy. While extensive in vivo neuroprotection data for pyrrolidine-2,5-dione analogues is limited, some in vitro studies suggest potential. For example, a highly potent anticonvulsant succinimide derivative, compound 14 from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, was observed to have a favorable induction effect on the viability of neuroblastoma SH-SY5Y cells. mdpi.com This in vitro model is widely used to assess neuronal health and neuroprotective potential.

Succinimide derivatives have also been investigated for their potential to treat neurodegenerative conditions like Alzheimer's disease by acting as cholinesterase inhibitors. nih.govnih.gov These studies, while not direct evaluations in animal models of neurodegeneration, point towards the scaffold's potential to interact with CNS targets relevant to neuronal survival. nih.gov Further research in relevant animal models, such as those involving excitotoxicity, oxidative stress, or chronic epileptogenesis, would be necessary to fully establish the neuroprotective profile of this compound and its analogues. enamine.net

Anti-tumor Efficacy in Syngeneic and Xenograft Tumor Models

The preclinical assessment of anti-tumor efficacy for novel compounds often relies on in vivo murine models, including syngeneic and xenograft systems. enamine.netnih.gov Syngeneic models involve implanting murine cancer cell lines into immunocompetent mice of the same genetic background, which allows for the study of therapeutic agents in the context of a functional immune system. enamine.netnih.gov Xenograft models utilize human cancer cells implanted into immunodeficient mice (e.g., nude or SCID mice), enabling the direct evaluation of a drug's efficacy against human tumors. enamine.netnih.gov

Several reports describe the anti-tumor activity of succinimide derivatives. nih.gov Studies have demonstrated that certain pyridinyl- and quinolinyl-derivatives of succinimide can inhibit DNA synthesis in leukemia cells. nih.gov In another study, a series of dicarboximide derivatives, including succinimides, displayed significant cytotoxic properties against various human cancer cell lines, including chronic myelogenous leukemia (K562) and cervical cancer (HeLa). nih.gov These compounds were shown to induce apoptosis, a form of programmed cell death, through the activation of caspases and stress-signaling pathways. nih.gov More recently, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects in breast cancer (MCF7) and colon cancer (HT29) cell lines. researchgate.net

While much of the reported data focuses on in vitro cytotoxicity, these findings provide a strong rationale for evaluating lead compounds in more complex in vivo models. A retrospective analysis has shown a significant correlation between tumor growth inhibition in xenograft models (when adjusted for human pharmacokinetics) and clinical response, underscoring the predictive value of these models when used appropriately. nih.gov

Antiparasitic Activity in Murine Infection Models

The search for new antiparasitic agents is a global health priority. Preclinical evaluation often involves in vitro screening followed by in vivo testing in murine infection models specific to the target parasite, such as Trypanosoma cruzi (Chagas disease), Leishmania species (leishmaniasis), or Plasmodium species (malaria). nih.govmdpi.com

Research on the specific antiparasitic activity of pyrrolidine-2,5-dione derivatives is not extensive. However, related studies have shown that some analogues possess antimicrobial properties. One study detailed the synthesis of two pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone, which displayed moderate activity against selected bacterial and fungal species. researchgate.net Another investigation reported that certain pyrrolidine-2,5-dione derivatives could decrease the growth of Gram-negative bacteria. researchgate.net

While these findings relate to antimicrobial rather than antiparasitic activity, they indicate that the succinimide scaffold can be a basis for developing agents against infectious organisms. A study evaluating synthetic analogs of piplartine against Trypanosoma cruzi included an N-pyrrolidyl-3,4,5-trimethoxybenzamide, demonstrating that structures containing a pyrrolidine ring are being explored in the context of antiparasitic drug discovery. mdpi.com To confirm the potential of this compound or its analogues in this area, they would need to be screened in specific in vitro and in vivo antiparasitic assays. nih.govdntb.gov.ua

Central Nervous System Modulatory Effects (e.g., Sedative, Analgesic)

Compounds that act on the central nervous system are frequently assessed for a range of modulatory effects beyond their primary target, including sedative and analgesic properties. Given that many anticonvulsant drugs also show efficacy in pain management, several research groups have evaluated the antinociceptive (analgesic) potential of pyrrolidine-2,5-dione derivatives. nih.govnih.gov These effects are often evaluated in rodent models such as the hot plate test (for central analgesic activity) and the formalin test (for tonic and inflammatory pain). mdpi.comnih.gov

Several anticonvulsant pyrrolidine-2,5-dione derivatives have demonstrated significant analgesic activity. nih.gov In one study, four compounds from a series of N-Mannich bases of pyrrolidine-2,5-dione were active in both the hot plate test and the formalin test. nih.gov Hybrid compounds designed for anticonvulsant activity have also proven effective in pain models. mdpi.commdpi.com For example, compound 30 , a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative, was effective in the formalin test, a capsaicin-induced pain model, and an oxaliplatin-induced neuropathic pain model. mdpi.com Similarly, spiro[tetralin-1,3'-pyrrolidine] derivatives, synthesized from a spiro[tetralin-1,3'-pyrrolidine-2',5'-dione] intermediate, showed codeine-level analgesic activity in writhing tests. nih.gov The mechanism for these dual anticonvulsant and analgesic effects is often attributed to the modulation of neuronal voltage-gated sodium and calcium channels. researchgate.netnih.gov

| Compound Analogue | Pain Model | Observed Effect | Reference |

|---|---|---|---|

| N-Mannich bases of pyrrolidine-2,5-dione (e.g., Cmpd 12, 13, 15, 24) | Hot Plate & Formalin Test (mice) | Active in both phases of formalin test | nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (30) | Formalin, Capsaicin, & Neuropathic Pain Models (mice) | Effective against tonic, neurogenic, and neuropathic pain | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide hydrochloride (14) | Formalin, Capsaicin, & Neuropathic Pain Models (mice) | High efficacy against tonic, neurogenic, and neuropathic pain | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Formalin Test (mice) | Antinociceptive activity observed | mdpi.com |

| Spiro[tetralin-1,3'-pyrrolidine] (2a) and N-methyl derivative (2b) | Hot-plate & Writhing Tests (mice) | Codeine-level analgesic activity | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Critical Pharmacophoric Features for Anticonvulsant Activity

The search for effective anticonvulsant agents has led to the development of several pharmacophore models that outline the essential structural features required for activity. nih.govnih.gov These models are critical for interpreting the potential of compounds like 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione.

A widely accepted pharmacophore model for anticonvulsant activity, first proposed by Dimmock and later refined by Pandeya, includes several key features: nih.gov

A hydrophobic aryl ring or equivalent hydrophobic unit: In the context of the subject compound, the cyclohexyl ring serves as this crucial hydrophobic domain, facilitating entry across the blood-brain barrier and interacting with hydrophobic pockets in target proteins. nih.gov

A hydrogen-bonding domain (HBD): The imide group (-C(O)NHC(O)-) of the pyrrolidine-2,5-dione ring is a prominent hydrogen-bonding feature. researchgate.net

An electron-donor group (D): The carbonyl oxygen atoms of the succinimide (B58015) ring can act as electron donors. researchgate.netresearchgate.net

A distal hydrophobic site: This is often a second aryl ring or another lipophilic group. researchgate.net

The structure of this compound aligns well with this model. The cyclohexyl group functions as the primary hydrophobic unit, while the succinimide moiety provides both the hydrogen-bonding and electron-donor elements. The amino group on the cyclohexyl ring offers an additional site for hydrogen bonding and potential ionic interactions, further anchoring the molecule to its biological target. Studies on hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold have confirmed that this framework is effective in producing broad-spectrum anticonvulsant activity. nih.gov

Impact of Cyclohexyl Ring Stereochemistry and Substitution Patterns on Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in determining the biological activity of chiral molecules. nih.govlibretexts.org For this compound, the stereochemistry of the cyclohexyl ring—specifically the cis versus trans orientation of the pyrrolidine-2,5-dione and amino groups—is expected to significantly influence its interaction with chiral biological targets like enzymes and receptors. mhmedical.com

While direct stereochemical studies on this compound are not extensively documented in the provided search results, research on related cyclic systems underscores its importance. For instance, in nature-inspired compounds, only specific stereoisomers often display significant biological activity, suggesting that uptake and target binding are highly stereoselective processes. nih.govresearchgate.net

Furthermore, substitution patterns on the cyclohexyl ring can dramatically alter the biological profile. SAR studies on related 2-azaspiro[4.5]decane-1,3-diones (where the cyclohexyl ring is spiro-fused to the succinimide) have shown that the size and nature of the cycloalkyl system are critical for efficacy. uj.edu.pl The introduction of substituents, such as methyl groups, onto the cyclohexane (B81311) ring can influence both the conformation of the ring and its lipophilicity, thereby affecting anticonvulsant activity. uj.edu.pluj.edu.pl

Table 1: Influence of Cycloalkyl Ring Size on Anticonvulsant Activity in Related Spirosuccinimides This table is based on data from related spirosuccinimide compounds to infer the importance of the cycloalkane moiety.

| Spiro-fused Cycloalkane System | General Observation on Activity | Reference |

|---|---|---|

| 2-azaspiro[4.4]nonane (Cyclopentane) | Shows potent anticonvulsant activity, with some derivatives having low ED₅₀ values. | nih.govscience24.com |

| 2-azaspiro[4.5]decane (Cyclohexane) | Generally demonstrates significant anticonvulsant activity, highlighting the suitability of a six-membered ring. | uj.edu.pluj.edu.plnih.gov |

Influence of Amino Group Acylation and Alkylation on Target Selectivity

The primary amino group on the cyclohexyl ring is a key site for chemical modification. Acylation (introducing an R-C(O)- group) or alkylation (introducing an R- group) can profoundly impact the compound's physicochemical properties and its interaction with biological targets.

Modifying the amino group can:

Alter Lipophilicity: Acylation generally increases lipophilicity, which can enhance the ability of the molecule to cross the blood-brain barrier.

Change Hydrogen Bonding Capacity: Converting a primary amine to a secondary or tertiary amine, or to an amide via acylation, changes the hydrogen bond donor/acceptor profile. This can alter binding affinity and selectivity for different receptors or channels.

Introduce New Interactions: The added acyl or alkyl groups can establish new van der Waals or hydrophobic interactions within the target's binding site, potentially increasing potency or shifting the mechanism of action.

Studies on related pyrrolidine-2,5-dione derivatives have shown that introducing an acetamide (B32628) fragment can broaden the spectrum of anticonvulsant activity. nih.gov Similarly, research on N-aminophenyl derivatives of azaspiro compounds, where a nitrogen atom links a phenyl ring to the core structure, indicates that the nature of this linker is crucial for activity. nih.govscience24.com These findings suggest that modifications to the amino group of this compound would be a viable strategy for modulating its biological profile.

Correlation between Substituent Electronic and Steric Properties and Biological Response

The relationship between the electronic (electron-donating or -withdrawing) and steric (size and shape) properties of substituents and the resulting biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, substituents could be placed on the amino group or on the cyclohexyl ring itself.

Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl, -F) or electron-donating groups (e.g., -CH₃, -OCH₃) can influence the molecule's polarity and its ability to participate in electronic interactions. In many classes of anticonvulsants, electron-withdrawing groups on an aromatic or heteroaromatic ring enhance activity. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, compounds with a 3-CF₃ or 3-OCF₃ substituent on a connected phenylpiperazine moiety showed potent, broad-spectrum anticonvulsant activity. mdpi.com

Steric Effects: The size of a substituent can dictate whether a molecule can fit into the binding pocket of its target. SAR studies on N-phenyl substituted 2-aza-spiro[4.5]decane-l,3-diones revealed that the position of a methyl group on the phenyl ring was essential for anticonvulsant activity, highlighting the importance of steric factors. uj.edu.pl Larger groups may cause steric hindrance, preventing optimal binding, while smaller groups might not be sufficient to induce the desired conformational change in the receptor.

Table 2: Structure-Activity Relationship of Substituents in Related Anticonvulsant Pyrrolidine-2,5-diones This table summarizes general SAR findings from related compound series to illustrate the principles of electronic and steric effects.

| Compound Series/Modification | Substituent Property | Effect on Anticonvulsant Activity | Reference |

|---|---|---|---|

| N-Aryl substituted 2-aza-spiro[4.5]decane-l,3-diones | Steric (position of methyl group) | Ortho- and meta-methyl substitutions on the N-phenyl ring were found to be important for activity. | uj.edu.pl |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Electronic (trifluoromethyl group) | Derivatives with 3-CF₃ and 3-OCF₃ groups showed potent and broad-spectrum activity. | mdpi.com |

| Trifluoromethylated enaminones | Electronic (electron-withdrawing -CF₃) | The presence of an electron-withdrawing trifluoromethyl group in the aromatic ring was noted to increase anticonvulsant activity. | nih.gov |

| Hybrid pyrrolidine-2,5-diones | Steric/Conformational (linker) | Replacing a methylene (B1212753) linker with an acetamide fragment was found to extend the spectrum of activity. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in Pyrrolidine 2,5 Dione Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov For 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione, molecular docking simulations would be crucial in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The pyrrolidine-2,5-dione core is a known pharmacophore found in various biologically active compounds, including those with anticonvulsant and anti-inflammatory properties. nih.govnih.gov Docking studies on derivatives of pyrrolidine-2,5-dione have revealed key interactions such as hydrogen bonding and hydrophobic contacts that are critical for their activity. nih.gov For instance, in studies on cyclooxygenase (COX) inhibitors, the pyrrolidine-2,5-dione scaffold has been shown to interact with key amino acid residues in the active site of the enzyme. nih.govebi.ac.uk

In the case of this compound, the key structural features for docking studies would include:

The pyrrolidine-2,5-dione ring: The carbonyl groups can act as hydrogen bond acceptors.

The aminocyclohexyl group: The amino group can act as a hydrogen bond donor, and the cyclohexane (B81311) ring provides a bulky, hydrophobic moiety that can engage in van der Waals interactions.

Table 1: Potential Molecular Docking Interactions of this compound

| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Residues in Target Protein |

|---|---|---|

| Pyrrolidine-2,5-dione Carbonyls | Hydrogen Bond Acceptor | Amino acids with backbone N-H groups (e.g., Glycine, Leucine) |

| Aminocyclohexyl Amino Group | Hydrogen Bond Donor | Acidic amino acids (e.g., Aspartate, Glutamate) |

| Cyclohexane Ring | Hydrophobic/van der Waals | Nonpolar amino acids (e.g., Valine, Isoleucine, Phenylalanine) |

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. beilstein-journals.orgdntb.gov.ua In chemical research, DFT calculations are invaluable for understanding reaction mechanisms, predicting molecular properties, and interpreting spectroscopic data. plos.org

For this compound, DFT calculations could provide a wealth of information. For example, DFT can be used to determine the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dntb.gov.ua The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

DFT studies on related pyrrolidinone derivatives have been used to elucidate reaction mechanisms at a molecular level. beilstein-journals.orgnih.gov For instance, DFT calculations have been employed to explore the mechanistic aspects of reactions involving the pyrrolidine (B122466) ring, helping to identify the most favorable reaction pathways based on calculated activation energies. beilstein-journals.org These studies have shown that kinetic selectivity is often more significant than thermodynamic selectivity in the formation of the main products. nih.gov

Applying DFT to this compound could help in understanding its synthesis and potential reactions. For instance, the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons could be quantified, providing insights into its reactivity with other molecules.

Table 2: Applications of DFT in the Study of this compound

| DFT Application | Information Gained | Significance |

|---|---|---|

| Geometry Optimization | Most stable 3D structure, bond lengths, and angles | Foundation for other computational studies like docking |

| Frequency Calculations | Predicted IR and Raman spectra | Aids in the structural characterization of the compound |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Electron density distribution and sites of reactivity | Predicts how the molecule will interact with other reagents |

| Reaction Pathway Calculations | Transition state energies and reaction mechanisms | Provides a detailed understanding of how the molecule is formed and how it might react |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. sysrevpharm.org The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model. brieflands.com

For this compound, a QSAR study would involve synthesizing a library of analogues with variations in the substituents on the pyrrolidine-2,5-dione ring and the aminocyclohexyl moiety. The biological activity of these compounds would then be determined in a relevant assay. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

QSAR studies on other pyrrolidinone derivatives have successfully identified key structural features that influence their biological activity. nih.gov For example, a QSAR study on a series of pyrrolidin-2-one antiarrhythmic agents revealed that the activity was mainly dependent on specific topological and electronic descriptors. nih.gov Similarly, QSAR models for pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar groups on the van der Waals surface and aromatic rings are important for activity. nih.gov

For a QSAR model of this compound analogues, the model might reveal that the pKa of the amino group, the hydrophobicity of the cyclohexane ring, and the electronic properties of any substituents on the pyrrolidine ring are critical for activity. The resulting QSAR model could then be used to virtually screen a large library of compounds and prioritize those with the highest predicted activity for synthesis and testing. researchgate.net

Conformational Analysis and Dynamic Simulations of this compound

The biological activity of a molecule is intimately linked to its three-dimensional structure and flexibility. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its flexibility and how it might change its shape upon binding to a target. nih.gov

The compound this compound has several sources of conformational flexibility:

The pyrrolidine ring: This five-membered ring is not planar and can adopt various puckered conformations. researchgate.netbeilstein-journals.org

The cyclohexane ring: This six-membered ring can exist in different chair and boat conformations, with the amino group being either in an axial or equatorial position. scholaris.ca

The bond connecting the two rings: Rotation around this bond will also lead to different conformers.

A thorough conformational analysis of this compound would involve using computational methods to identify all low-energy conformers and determine their relative populations. researchgate.net This is crucial because different conformers may have different abilities to bind to a biological target.

MD simulations can further explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in water). nih.gov These simulations can reveal how the molecule's conformation changes over time and can provide a more realistic picture of its behavior than static models. For instance, an MD simulation could show how the aminocyclohexyl group can reorient itself to form favorable interactions within a binding pocket.

Table 3: Key Aspects of Conformational Analysis and Dynamic Simulations for this compound

| Computational Method | Focus of Study | Expected Insights |

|---|---|---|

| Conformational Search | Identifying stable conformers and their relative energies | Understanding the preferred 3D shapes of the molecule |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms over time | Revealing the flexibility of the molecule and how it might adapt to a binding site |

| Analysis of Ring Pucker | Characterizing the conformations of the pyrrolidine and cyclohexane rings | Determining the influence of ring conformation on overall molecular shape |

Advanced Analytical Methodologies for Characterization and Research of Pyrrolidine 2,5 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. unipa.it For 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione, ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule.

Pyrrolidine-2,5-dione Ring: The four protons on the succinimide (B58015) ring would typically appear as a singlet or a set of multiplets.

Cyclohexyl Ring: The protons on the cyclohexyl ring would produce a complex series of multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen (the methine proton at C1 of the cyclohexane) would be shifted downfield compared to the other CH₂ groups. The presence of cis and trans isomers would result in distinct sets of signals for the axial and equatorial protons.

Amine Group: The protons of the primary amine (NH₂) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: This provides information on the different carbon atoms in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione (B5365651) ring would appear as distinct signals at the most downfield region of the spectrum (typically 170-180 ppm).

Pyrrolidine (B122466) Carbons: The two methylene (B1212753) carbons of the dione ring would be observed in the aliphatic region.

Cyclohexyl Carbons: The carbons of the cyclohexane (B81311) ring would show several signals in the aliphatic region. The carbon atom bonded to the nitrogen (C1) and the carbon atom bonded to the amino group (C4) would have characteristic chemical shifts influenced by the attached heteroatoms.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the complete molecular structure by establishing proton-proton and proton-carbon connectivities. unipa.it

Hypothetical ¹H NMR Data Table for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexyl-CH (axial/equatorial) | 1.20 - 2.10 | Multiplet | 8H |

| Pyrrolidine-CH₂ | ~2.70 | Singlet | 4H |

| Cyclohexyl-CH-NH₂ | 2.60 - 3.00 | Multiplet | 1H |

| Cyclohexyl-CH-N | 3.50 - 3.90 | Multiplet | 1H |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ijapbc.com It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. sigmaaldrich.com

For this compound (molecular formula C₁₀H₁₆N₂O₂), the expected monoisotopic mass is approximately 196.12 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass to within a few parts per million, which serves to confirm the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be common ionization methods. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ (m/z ≈ 197.13). Analysis of the fragmentation pattern would help confirm the structure. Expected fragments would arise from the cleavage of the bond between the two rings or the fragmentation of the cyclohexyl or pyrrolidine rings.

Hypothetical HRMS Data for this compound

| Ion Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₇N₂O₂⁺ | 197.1285 |

| [M+Na]⁺ | C₁₀H₁₆N₂O₂Na⁺ | 219.1104 |

Chromatographic Techniques (e.g., HPLC, GC-MS, TLC) for Purity and Separation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile compounds like this compound. A reverse-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid for better peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be used if the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase, with the mass spectrometer serving as the detector to identify the separated components. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and for preliminary purity assessment. The compound is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent system is used to develop the plate. The retention factor (Rf) value is characteristic of the compound in that specific solvent system.

Typical Chromatographic Purity Data

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Purity Assessment |

|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | >95% (by peak area) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the precise positions of each atom in the crystal lattice. For this compound, X-ray crystallography would unambiguously determine:

The bond lengths and angles of the entire molecule.

The conformation of the cyclohexyl ring (e.g., chair conformation).

The relative stereochemistry, specifically the cis or trans relationship between the pyrrolidine-2,5-dione substituent and the amino group on the cyclohexane ring.

The planarity of the pyrrolidine-2,5-dione ring.

The intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, that dictate the crystal packing. pharmint.net

Hypothetical Crystal Data Table

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| V (ų) | 1035 |

Future Perspectives and Emerging Research Avenues for 1 4 Aminocyclohexyl Pyrrolidine 2,5 Dione

Strategic Design for Enhanced Potency and Selectivity

The future development of analogs based on 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione will rely on strategic chemical modifications to improve potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on related pyrrolidine-2,5-dione derivatives have revealed that small structural changes can lead to significant shifts in biological activity. nih.gov

Key areas for strategic modification include:

The Pyrrolidine-2,5-dione Ring: This core is known to be a crucial fragment for a variety of therapeutic activities, including anticonvulsant, antidepressant, and anti-inflammatory effects. acs.org Research has shown that substituents at the C3 position of the ring heavily influence anticonvulsant activity. For instance, introducing groups like benzhydryl or isopropyl at this position has been shown to confer potent protection in seizure models. nih.gov Future designs could explore adding substituents to the C3 position of the this compound scaffold to modulate its efficacy.

The N-Substituent (Aminocyclohexyl Group): The N-substituent is critical for defining the molecule's target profile. In many neurologically active compounds, this position is occupied by long-chain arylpiperazines to target serotonergic or dopaminergic receptors. nih.govresearchgate.net The aminocyclohexyl group in this compound offers a distinct chemical feature. Its stereochemistry (cis vs. trans isomers) and the reactivity of the primary amine provide opportunities for modification to enhance binding affinity and selectivity. The amine can be alkylated, acylated, or used as a linker to introduce other pharmacophores.

Table 1: Influence of N-Substituent and C3-Substituent on the Activity of Pyrrolidine-2,5-dione Derivatives

| Base Scaffold | N-Substituent | C3-Substituent | Primary Activity Observed | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-dione | (4-Arylpiperazin-1-yl)-alkyl | Phenyl | Anticonvulsant | mdpi.com |

| Pyrrolidine-2,5-dione | Benzyl | H | EAAT2 Modulation, Antiseizure | acs.org |

| Pyrrolidine-2,5-dione | 1-(3-aminopropyl)-4-arylpiperazines | Benzhydryl | Anticonvulsant (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-dione | 1-(3-aminopropyl)-4-arylpiperazines | Methyl | Anticonvulsant (MES test) | nih.gov |

This table illustrates how modifications to the core pyrrolidine-2,5-dione scaffold, based on findings from related compounds, can be a strategic approach for designing future derivatives of this compound.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The pyrrolidine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. acs.org This suggests that this compound may have therapeutic potential beyond its predicted anticonvulsant properties. smolecule.com

Future research should focus on screening this compound and its derivatives against a broad panel of targets. Based on the activities of structurally related molecules, potential targets and applications include:

Neurological and Psychiatric Disorders: Derivatives have shown high affinity for serotonin (B10506) transporters (SERT) and various serotonin (5-HT) and dopamine (B1211576) (D) receptors, making them candidates for antidepressant and antipsychotic drug development. nih.govresearchgate.net Furthermore, recent studies have identified pyrrolidine-2,5-diones as positive allosteric modulators of Excitatory Amino Acid Transporter 2 (EAAT2), a target for antiseizure medications. acs.org

Diabetes: Certain pyrrolidine-2,5-dione derivatives have demonstrated inhibitory activity against α-glucosidase and Dipeptidyl peptidase-4 (DPP-4), both of which are important targets in the management of type 2 diabetes. tandfonline.com

Cancer and Inflammation: Researchers have developed pyrrolidine-2,5-dione hybrids that show cytotoxic effects against cancer cell lines. researchgate.net Others have been investigated as inhibitors of matrix metalloproteinases (MMPs) involved in cancer metastasis or as anti-inflammatory agents by inhibiting COX-2 and 5-LOX. tandfonline.comresearchgate.net

Infectious Diseases: The scaffold has been used to develop compounds with activity against Mycobacterium tuberculosis. nih.gov

The unique aminocyclohexyl moiety may confer affinity for novel or underexplored biological targets that differ from the more commonly studied arylpiperazine derivatives.

Advanced Chemical Biology Probes Based on the this compound Scaffold

The structure of this compound is well-suited for development into chemical biology probes. These probes are essential tools for identifying and validating new drug targets and for studying biological pathways.

The primary amino group on the cyclohexyl ring provides a convenient chemical handle for modification without drastically altering the core scaffold. This amine can be conjugated to various functional tags:

Affinity Tags: Biotin can be attached to facilitate the isolation of binding proteins (target deconvolution).

Reporter Tags: Fluorescent dyes can be added to visualize the compound's distribution in cells and tissues.

Photoaffinity Labels: Photoreactive groups can be incorporated to enable covalent cross-linking to the target protein upon UV irradiation, allowing for more robust target identification.

Developing such probes would allow researchers to definitively identify the cellular targets of this compound and elucidate its mechanism of action. Metabolic stability studies, similar to those performed on other pyrrolidine-based probes, would be crucial to ensure the probe remains intact within a biological system. nih.gov

Development of Multi-Target Directed Ligands Incorporating the Pyrrolidine-2,5-dione Motif

There is a growing trend in drug discovery to develop multi-target directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly promising for complex multifactorial diseases like depression, schizophrenia, and epilepsy, where acting on a single target may be insufficient. nih.govnih.gov

The pyrrolidine-2,5-dione motif is an ideal starting point for designing MTDLs due to its established polypharmacology. researchgate.net Researchers have successfully created MTDLs by merging the pyrrolidine-2,5-dione scaffold with other pharmacophores to achieve a desired multi-target profile. nih.gov

Table 2: Examples of Multi-Target Profiles for Pyrrolidine-2,5-dione Derivatives

| Derivative Type | Target 1 | Target 2 | Target 3 | Potential Application | Reference |

|---|---|---|---|---|---|

| 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A Receptor | SERT | D2 Receptor | Depression | nih.gov |

| 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A Receptor | D2 Receptor | SERT/DAT | Depression | bohrium.com |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | 5-HT1A Receptor | SERT | - | Depression | researchgate.net |

This table summarizes the multi-target profiles of various advanced pyrrolidine-2,5-dione derivatives, highlighting the scaffold's suitability for MTDL design.

Future research could utilize this compound as a foundational block for new MTDLs. The primary amine on the cyclohexyl ring can serve as an attachment point for a second pharmacophore known to interact with a different target of interest, creating a novel hybrid molecule with a unique, synergistic mechanism of action. core.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.